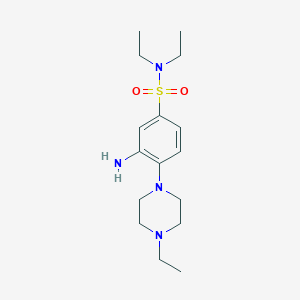

3-amino-N,N-diethyl-4-(4-ethylpiperazin-1-yl)benzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

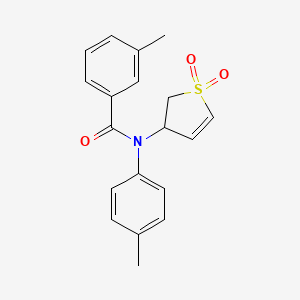

“3-amino-N,N-diethyl-4-(4-ethylpiperazin-1-yl)benzene-1-sulfonamide” is a chemical compound with the molecular formula C16H28N4O2S and a molecular weight of 340.48 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with an amino group and a sulfonamide group. The sulfonamide group is further substituted with a diethylamino group and an ethylpiperazinyl group .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Predicted properties include a melting point of 200.56°C, a boiling point of approximately 504.0°C at 760 mmHg, a density of approximately 1.2 g/cm3, and a refractive index of n20D 1.57 .Scientific Research Applications

Catalytic Applications

The use of sulfonamide ligands, such as those derived from benzene sulfonamide, has been demonstrated in the catalytic enantioselective addition of diethylzinc to aldehydes. These ligands, including variations of the sulfonamide group, enable the production of secondary alcohols with high enantioselectivity, showcasing their utility in asymmetric synthesis (Hirose, Sugawara, & Kodama, 2011).

Synthesis of Adenosine Receptor Antagonists

Sulfonamides have been utilized in the synthesis of potent and selective adenosine A2B receptor antagonists. A novel method for sulfonamide formation was developed to overcome challenges in yields, leading to significant advancements in the development of new therapeutic agents (Yan et al., 2006).

Metal Complexation for Enhanced Biological and Catalytic Activities

Research on tosylated aminopyridines and their complexation with metal ions like Ni(II) and Fe(II) demonstrates the potential of sulfonamide derivatives to enhance the biological and catalytic properties of ligands. These complexes have implications for pharmaceutical and chemical industries (Orie, Duru, & Ngochindo, 2021).

Development of New Organosulfur Metallic Compounds

Sulfonamide-based Schiff base ligands have been synthesized and coordinated with transition metals, revealing significant antimicrobial and antioxidant activities. These findings open avenues for the use of sulfonamide compounds in drug development and other applications (Hassan et al., 2021).

Microwave-Assisted Synthesis of Sultams

Sultams, cyclic sulfonamides, have shown a wide range of biological activities. Microwave-assisted continuous flow organic synthesis (MACOS) has been utilized for the multi-gram synthesis of sultams, highlighting the efficiency and versatility of sulfonamide compounds in organic synthesis (Ullah et al., 2010).

Safety and Hazards

properties

IUPAC Name |

3-amino-N,N-diethyl-4-(4-ethylpiperazin-1-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N4O2S/c1-4-18-9-11-19(12-10-18)16-8-7-14(13-15(16)17)23(21,22)20(5-2)6-3/h7-8,13H,4-6,9-12,17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIMXPFIREPMHFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N(CC)CC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Propionylamino)phenoxy]acetic acid](/img/structure/B2579860.png)

![N-(2-nitrophenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2579870.png)

![5-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-methoxybenzenesulfonamide](/img/structure/B2579876.png)

![4-{1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-methylpyrrolidin-2-one](/img/structure/B2579878.png)

![N-(2,2-dimethoxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2579879.png)

![5-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)-3-[2-(trifluoromethyl)phenyl]triazol-4-amine](/img/structure/B2579880.png)

![(7R,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione dihydrochloride](/img/no-structure.png)